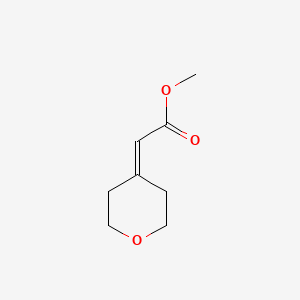

Methyl 2-(oxan-4-ylidene)acetate

Description

Propriétés

IUPAC Name |

methyl 2-(oxan-4-ylidene)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O3/c1-10-8(9)6-7-2-4-11-5-3-7/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSLUJWIFSPCQBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=C1CCOCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40712418 | |

| Record name | Methyl (oxan-4-ylidene)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40712418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138302-49-5 | |

| Record name | Methyl (oxan-4-ylidene)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40712418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to the Synthesis and Characterization of Methyl 2-(oxan-4-ylidene)acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of Methyl 2-(oxan-4-ylidene)acetate, a valuable building block in medicinal chemistry and drug discovery. The document details the prevalent synthetic methodology, the Horner-Wadsworth-Emmons reaction, offering insights into the mechanistic principles and experimental considerations. Furthermore, a thorough characterization of the target molecule using modern analytical techniques is presented to ensure its unambiguous identification and quality assessment. This guide is intended to serve as a practical resource for researchers engaged in the synthesis and application of novel heterocyclic compounds.

Introduction: The Significance of the Oxane Scaffold

The oxane (tetrahydropyran) ring is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to modulate physicochemical properties such as solubility, metabolic stability, and lipophilicity. The exocyclic α,β-unsaturated ester functionality of Methyl 2-(oxan-4-ylidene)acetate provides a versatile handle for further chemical transformations, including Michael additions, conjugate additions, and various cycloaddition reactions. This makes it a key intermediate for the synthesis of more complex molecules with potential therapeutic applications.

Synthesis of Methyl 2-(oxan-4-ylidene)acetate via the Horner-Wadsworth-Emmons Reaction

The most common and efficient method for the synthesis of Methyl 2-(oxan-4-ylidene)acetate is the Horner-Wadsworth-Emmons (HWE) reaction. This olefination reaction involves the condensation of a stabilized phosphonate ylide with a ketone, in this case, oxan-4-one (also known as tetrahydropyran-4-one).

Mechanistic Rationale and Advantages of the HWE Reaction

The HWE reaction is favored over the classical Wittig reaction for the synthesis of α,β-unsaturated esters for several key reasons:

-

Enhanced Nucleophilicity: The phosphonate-stabilized carbanion is more nucleophilic and generally less basic than the corresponding phosphonium ylide, leading to higher yields and fewer side reactions.[1]

-

Stereoselectivity: The HWE reaction typically exhibits high E-selectivity, favoring the formation of the trans-alkene. This is attributed to the thermodynamic stability of the transition state leading to the E-isomer.[1]

-

Simplified Purification: The phosphate byproduct of the HWE reaction is water-soluble, allowing for straightforward removal during aqueous workup, which simplifies the purification of the final product.[1]

The reaction proceeds through the deprotonation of the phosphonate reagent to form a carbanion, which then undergoes nucleophilic attack on the carbonyl carbon of oxan-4-one. The resulting intermediate collapses to form the desired alkene and a phosphate salt.

Diagram of the Horner-Wadsworth-Emmons Reaction Workflow

Sources

An In-depth Technical Guide to Methyl 2-(oxan-4-ylidene)acetate: Properties, Reactivity, and Synthetic Utility

Introduction

Methyl 2-(oxan-4-ylidene)acetate is a versatile α,β-unsaturated ester that serves as a pivotal building block in modern organic synthesis. Its structure, featuring an exocyclic double bond conjugated to an ester and anchored to a tetrahydropyran (oxane) ring, provides a unique combination of reactivity and conformational rigidity. This guide offers an in-depth exploration of its chemical properties, synthesis, and reactivity profile. We will particularly focus on its role as a precursor to complex molecular architectures, such as spirocyclic systems, which are of increasing importance in the fields of medicinal chemistry and drug development for their ability to provide novel three-dimensional chemical space.[1]

Physicochemical and Spectroscopic Profile

The core structure of Methyl 2-(oxan-4-ylidene)acetate consists of a six-membered saturated oxane ring, making it a valuable scaffold in synthetic chemistry. Its key physical and spectroscopic characteristics are summarized below.

Core Properties

| Property | Value | Reference |

| IUPAC Name | Methyl 2-(oxan-4-ylidene)acetate | N/A |

| CAS Number | 138302-49-5 | [2] |

| Molecular Formula | C₈H₁₂O₃ | [2] |

| Molecular Weight | 156.18 g/mol | [2] |

| Appearance | Expected to be a colorless oil or low-melting solid | N/A |

Predicted Spectroscopic Data

-

¹H NMR Spectroscopy:

-

Vinyl Proton: A singlet peak is expected around δ 5.8-6.2 ppm for the lone proton on the exocyclic double bond.

-

Methyl Ester: A sharp singlet for the -OCH₃ group will appear around δ 3.7-3.8 ppm.

-

Oxane Ring Protons: Protons on the carbons adjacent to the oxygen atom (C2/C6) will be deshielded, appearing around δ 3.6-3.9 ppm. Protons on the carbons adjacent to the sp² center (C3/C5) will appear as multiplets around δ 2.4-2.8 ppm.

-

-

¹³C NMR Spectroscopy:

-

Ester Carbonyl: A signal in the range of δ 165-170 ppm.

-

Alkene Carbons: Two distinct signals for the double bond carbons, with the α-carbon (C=CHCO₂Me) around δ 115-125 ppm and the β-carbon (C4 of the oxane ring) at a more downfield position, approximately δ 150-160 ppm, due to its quaternary nature and conjugation.

-

Methyl Ester: A signal around δ 51-53 ppm.

-

Oxane Ring Carbons: Signals for the -CH₂-O- carbons around δ 67-70 ppm and the -CH₂-C= carbons around δ 30-35 ppm.

-

-

Infrared (IR) Spectroscopy:

-

C=O Stretch (Ester): A strong, sharp absorption band around 1715-1730 cm⁻¹, characteristic of a conjugated ester.

-

C=C Stretch: An absorption band around 1640-1660 cm⁻¹ for the conjugated double bond.

-

C-O Stretch: Strong bands in the 1250-1050 cm⁻¹ region corresponding to the ester and ether C-O bonds.

-

Synthesis via Horner-Wadsworth-Emmons Olefination

The most direct and efficient synthesis of Methyl 2-(oxan-4-ylidene)acetate is the Horner-Wadsworth-Emmons (HWE) reaction.[5][6] This method is superior to the classical Wittig reaction for this transformation due to the higher nucleophilicity of the phosphonate carbanion and, critically, the formation of a water-soluble phosphate byproduct, which greatly simplifies product purification.[7][8]

The reaction involves the condensation of tetrahydropyran-4-one with a stabilized phosphonate ylide, typically derived from trimethyl phosphonoacetate.

Causality in Experimental Design

The choice of base is critical. Sodium hydride (NaH) is often used to irreversibly deprotonate the phosphonate, driving the reaction forward. The reaction is typically run in an anhydrous polar aprotic solvent like tetrahydrofuran (THF) to ensure the stability of the strong base and the generated carbanion. The rate-limiting step is the nucleophilic addition of the carbanion to the ketone carbonyl.[5]

Detailed Experimental Protocol: HWE Synthesis

-

Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Argon), add anhydrous THF (100 mL).

-

Base Addition: Add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) to the THF and cool the suspension to 0 °C in an ice bath.

-

Ylide Formation: Add trimethyl phosphonoacetate (1.1 equivalents) dropwise to the stirred suspension. Allow the mixture to stir at 0 °C for 30 minutes, during which hydrogen gas will evolve and the mixture will become clear.

-

Ketone Addition: Add a solution of tetrahydropyran-4-one (1.0 equivalent) in anhydrous THF (20 mL) dropwise to the reaction mixture at 0 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours, monitoring by TLC until the starting ketone is consumed.

-

Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash with water, followed by brine. The aqueous washes effectively remove the dimethyl phosphate byproduct.[8]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude oil by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure Methyl 2-(oxan-4-ylidene)acetate.

Core Reactivity

The reactivity of Methyl 2-(oxan-4-ylidene)acetate is dominated by the electrophilic nature of its conjugated system. The electron-withdrawing ester group polarizes the π-system, rendering the β-carbon susceptible to nucleophilic attack and the double bond amenable to reduction.

Sources

- 1. Oxa-spirocycles: synthesis, properties and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Methyl 2-(dihydro-2H-pyran-4(3H)-ylidene)acetate [myskinrecipes.com]

- 3. researchgate.net [researchgate.net]

- 4. kvdcnrt.com [kvdcnrt.com]

- 5. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 6. synarchive.com [synarchive.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Wittig-Horner Reaction [organic-chemistry.org]

Spectroscopic Data of Methyl 2-(oxan-4-ylidene)acetate: A Technical Guide

Molecular Structure and Synthetic Considerations

Methyl 2-(oxan-4-ylidene)acetate possesses an α,β-unsaturated ester moiety attached to an oxane (tetrahydropyran) ring. The exocyclic double bond introduces rigidity and specific electronic properties that are reflected in its spectroscopic signature.

The synthesis of this compound is typically achieved through olefination reactions of tetrahydropyran-4-one. The Horner-Wadsworth-Emmons and Wittig reactions are the most common and efficient methods for this transformation, offering high yields and stereoselectivity.[1][2][3] The choice of reagents in these reactions can influence the E/Z isomer ratio of the product, although for this unsubstituted acetate, the E isomer is generally favored.

Caption: A simplified workflow of the Horner-Wadsworth-Emmons reaction for the synthesis of Methyl 2-(oxan-4-ylidene)acetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of Methyl 2-(oxan-4-ylidene)acetate, providing detailed information about the proton and carbon environments.

¹H NMR Spectroscopy

The proton NMR spectrum is predicted to show distinct signals for the methoxy group, the vinylic proton, and the protons of the oxane ring. The chemical shifts are influenced by the electronegativity of adjacent atoms and the anisotropic effects of the carbonyl group and the double bond.

Table 1: Predicted ¹H NMR Data for Methyl 2-(oxan-4-ylidene)acetate

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| -OCH₃ | 3.70 | Singlet | 3H | - |

| =CH- | 5.85 | Singlet | 1H | - |

| -CH₂-O- (H2, H6) | 3.75 | Triplet | 4H | ~5.5 |

| =C-CH₂- (H3, H5) | 2.45 | Triplet | 4H | ~5.5 |

Rationale for Predictions:

-

-OCH₃: The methyl protons of the ester group are expected to appear as a sharp singlet around 3.70 ppm, a typical value for methyl esters.[4]

-

=CH-: The vinylic proton is significantly deshielded by the conjugated carbonyl group and will likely appear as a singlet around 5.85 ppm.

-

-CH₂-O- (H2, H6): The methylene protons adjacent to the ring oxygen are deshielded and are predicted to resonate at approximately 3.75 ppm. They are expected to be a triplet due to coupling with the neighboring methylene protons (H3, H5).

-

=C-CH₂- (H3, H5): The methylene protons adjacent to the exocyclic double bond are allylic and are expected to be found around 2.45 ppm. These will also appear as a triplet due to coupling with the H2 and H6 protons.

Caption: Predicted ¹H NMR chemical shift assignments for Methyl 2-(oxan-4-ylidene)acetate.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The key signals will be from the carbonyl carbon, the olefinic carbons, the carbons of the oxane ring, and the methoxy carbon.

Table 2: Predicted ¹³C NMR Data for Methyl 2-(oxan-4-ylidene)acetate

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O | 166.5 |

| =C(4) | 158.0 |

| =CH- | 116.0 |

| -CH₂-O- (C2, C6) | 67.0 |

| -OCH₃ | 51.0 |

| =C-CH₂- (C3, C5) | 34.0 |

Rationale for Predictions:

-

C=O: The carbonyl carbon of the ester is expected to be the most downfield signal, around 166.5 ppm.

-

=C(4): The quaternary olefinic carbon attached to the oxane ring will be significantly deshielded due to its position in the conjugated system, predicted around 158.0 ppm.

-

=CH-: The vinylic carbon will appear at a higher field than the quaternary olefinic carbon, around 116.0 ppm.

-

-CH₂-O- (C2, C6): The carbons adjacent to the ring oxygen are expected at approximately 67.0 ppm.

-

-OCH₃: The methoxy carbon should appear around 51.0 ppm.

-

=C-CH₂- (C3, C5): The allylic carbons are predicted to be at a chemical shift of about 34.0 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in Methyl 2-(oxan-4-ylidene)acetate.

Table 3: Predicted IR Absorption Bands for Methyl 2-(oxan-4-ylidene)acetate

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| C=O (Ester) | 1715 - 1730 | Strong |

| C=C (Conjugated) | 1640 - 1650 | Medium |

| C-O (Ester) | 1200 - 1250 | Strong |

| C-O-C (Ether) | 1080 - 1150 | Strong |

| =C-H | 3020 - 3080 | Medium |

| C-H (sp³) | 2850 - 2960 | Medium-Strong |

Rationale for Predictions:

-

C=O Stretch: The carbonyl stretch of the α,β-unsaturated ester will be at a slightly lower wavenumber than a saturated ester, predicted in the 1715-1730 cm⁻¹ range.

-

C=C Stretch: The carbon-carbon double bond stretch, being part of a conjugated system, is expected to appear in the 1640-1650 cm⁻¹ region.

-

C-O Stretches: Strong bands for the ester C-O and ether C-O-C single bond stretches will be present in the fingerprint region.

-

C-H Stretches: The spectrum will show C-H stretching vibrations for the vinylic proton just above 3000 cm⁻¹ and for the sp³ hybridized carbons of the oxane ring and methyl group just below 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.

Predicted Mass Spectrometry Data:

-

Molecular Ion (M⁺): The exact mass of Methyl 2-(oxan-4-ylidene)acetate (C₈H₁₂O₃) is 156.0786 g/mol . The molecular ion peak is expected at m/z = 156.

-

Key Fragmentation Pathways:

-

Loss of the methoxy radical (•OCH₃) to give a fragment at m/z = 125.

-

Loss of the methoxycarbonyl radical (•COOCH₃) to give a fragment at m/z = 97.

-

McLafferty rearrangement is unlikely due to the exocyclic nature of the double bond.

-

Fragmentation of the oxane ring can lead to a complex pattern of smaller fragments.

-

Caption: Predicted major fragmentation pathways for Methyl 2-(oxan-4-ylidene)acetate in mass spectrometry.

Conclusion

This technical guide provides a comprehensive, albeit predictive, analysis of the spectroscopic data for Methyl 2-(oxan-4-ylidene)acetate. The predicted ¹H NMR, ¹³C NMR, IR, and MS data are based on established chemical principles and comparison with structurally related molecules. This information serves as a valuable resource for the identification and characterization of this important chemical intermediate in a research and development setting. Experimental verification of these predictions is recommended for definitive structural confirmation.

References

-

PubChem. Methyl (oxan-4-yl)acetate. National Center for Biotechnology Information. [Link]

-

Horner-Wadsworth-Emmons Reaction. NROChemistry. [Link]

-

The Wittig Reaction. Edubirdie. [Link]

-

Horner–Wadsworth–Emmons reaction. Wikipedia. [Link]

-

Horner-Wadsworth-Emmons Reaction. YouTube. [Link]

-

CHEM 51LC SPRING 2013: EXPERIMENT 3 HORNER-EMMONS-WITTIG SYNTHESIS OF METHYL-E-4-METHOXYCINNAMATE REACTION. CDN. [Link]

-

The Wittig Reaction. Organic Reactions. [Link]

-

Horner-Wadsworth-Emmons Reaction. SynArchive. [Link]

-

Wittig Reaction - Wittig Reagents (in situ). Common Organic Chemistry. [Link]

-

Electronic Supplementary Information Stabilized Wittig Olefination for Bioconjugation. The Royal Society of Chemistry. [Link]

-

The Power of Wittig Reagents: Exploring Methyl (triphenylphosphoranylidene)acetate in Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Synthesis and Theoretical Studies of Methyl 2-[(2-oxo-2H-chromen-4-yl)oxy]acetate. ResearchGate. [Link]

-

Methyl 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetate hydrochloride. AMERICAN ELEMENTS. [Link]

-

Ethyl 2 cyano 2 4 hydroxymethyl 5 phenyl 1 3 oxazolan 2 yliden acetate. mzCloud. [Link]

-

Showing Compound Methyl acetate (FDB008125). FooDB. [Link]

-

Synthesis and Spectroscopic Characterization of New 4-methylumbelliferon derivatives. ResearchGate. [Link]

-

Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone. National Institutes of Health. [Link]

-

Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. MDPI. [Link]

-

Synthesis and Spectroscopic Characterization of the Four Complete Series [(C5XnH5‐n)Fe(CO)2R] (X= Cl, Br; R= Me, Ph). Open Access LMU. [Link]

Sources

An In-depth Technical Guide to Methyl 2-(oxan-4-ylidene)acetate (CAS 138302-49-5)

Abstract

Methyl 2-(oxan-4-ylidene)acetate is a valuable heterocyclic building block in modern medicinal chemistry. Its unique structure, featuring an α,β-unsaturated ester appended to an oxane ring, presents a versatile scaffold for the synthesis of more complex molecules with potential therapeutic applications. The oxane moiety, a saturated six-membered ether, is increasingly utilized in drug design to modulate physicochemical properties such as solubility, metabolic stability, and lipophilicity.[1] This guide provides a comprehensive overview of the chemical properties, a detailed, field-proven synthetic protocol, and the expected analytical characterization of Methyl 2-(oxan-4-ylidene)acetate. Furthermore, it explores its potential applications as a key intermediate in pharmaceutical research and development, grounded in the established utility of related heterocyclic motifs.

Chemical Identity and Physicochemical Properties

Methyl 2-(oxan-4-ylidene)acetate is a cyclic α,β-unsaturated ester. The exocyclic double bond, conjugated with the ester carbonyl, provides a reactive site for various chemical transformations, while the oxane ring acts as a bioisosteric replacement for other cyclic systems, offering advantages in drug-like properties.

| Property | Value | Source |

| CAS Number | 138302-49-5 | [2] |

| Molecular Formula | C₈H₁₂O₃ | [2] |

| Molecular Weight | 156.18 g/mol | [2] |

| IUPAC Name | methyl 2-(oxan-4-ylidene)acetate | [3] |

| Canonical SMILES | COC(=O)C=C1CCOCC1 | [3] |

| InChI Key | HSLUJWIFSPCQBB-UHFFFAOYSA-N | [3] |

Synthesis via Horner-Wadsworth-Emmons Olefination

The synthesis of Methyl 2-(oxan-4-ylidene)acetate is most reliably achieved through the Horner-Wadsworth-Emmons (HWE) reaction. This olefination strategy offers significant advantages over the classical Wittig reaction, including the use of more nucleophilic and less basic phosphonate carbanions, and a simpler purification process due to the water-soluble nature of the phosphate byproduct.[4][5] The HWE reaction typically favors the formation of the thermodynamically more stable (E)-alkene, which is a critical consideration for stereochemical control in subsequent synthetic steps.[6]

The logical workflow for this synthesis starts with the deprotonation of a phosphonate reagent to form a stabilized carbanion, which then undergoes nucleophilic addition to a ketone. The resulting intermediate collapses to form the desired alkene and a phosphate byproduct.

Sources

- 1. Oxetane Building Blocks: Essential Guide for Modern Drug Discovery - AiFChem [aifchem.com]

- 2. Methyl 2-(dihydro-2H-pyran-4(3H)-ylidene)acetate [myskinrecipes.com]

- 3. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 6. Wittig-Horner Reaction [organic-chemistry.org]

An In-Depth Technical Guide to Methyl 2-(tetrahydropyran-4-ylidene)acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of Methyl 2-(tetrahydropyran-4-ylidene)acetate, a valuable heterocyclic building block in modern organic synthesis. The document elucidates its formal nomenclature, key chemical and physical properties, and detailed synthetic protocols. Emphasis is placed on the strategic application of the Wittig and Horner-Wadsworth-Emmons reactions for its preparation. Furthermore, the guide explores the compound's reactivity, particularly its utility as a precursor for creating complex molecular architectures relevant to pharmaceutical and materials science research. Safety protocols and handling considerations are also addressed to ensure safe and effective laboratory use.

Nomenclature and Structure

The precise identification of a chemical entity is foundational to scientific communication. The compound of interest is systematically named according to IUPAC conventions, though several synonyms are prevalent in commercial and research contexts.

-

IUPAC Name: Methyl 2-(oxan-4-ylidene)acetate

-

Common Name: Methyl 2-(tetrahydropyran-4-ylidene)acetate

-

Synonyms:

-

(Tetrahydropyran-4-ylidene)acetic acid methyl ester

-

Methyl (tetrahydropyran-4-ylidene)acetate

-

The structure features a tetrahydropyran (oxane) ring with an exocyclic double bond at the C4 position, connected to an acetic acid methyl ester moiety. This α,β-unsaturated ester system is a key determinant of its chemical reactivity.

Physicochemical and Spectroscopic Data

A thorough characterization is essential for confirming the identity and purity of a synthesized or procured compound. The following table summarizes the key properties of the title compound and its close analogue, Methyl 2-(tetrahydro-2H-pyran-4-yl)acetate, for comparative purposes.

| Property | Methyl 2-(tetrahydropyran-4-ylidene)acetate | Methyl 2-(tetrahydro-2H-pyran-4-yl)acetate[1][2] |

| CAS Number | 138302-49-5 | 156002-64-1[1][2] |

| Molecular Formula | C₈H₁₂O₃ | C₈H₁₄O₃[1] |

| Molecular Weight | 156.18 g/mol | 158.20 g/mol [1] |

| Appearance | Colorless to light yellow liquid (Predicted) | Liquid |

Expected Spectroscopic Data:

While specific experimental spectra are proprietary to individual laboratories, the expected NMR signals can be predicted based on the molecular structure. These predictions are crucial for reaction monitoring and final product confirmation.

-

¹H NMR: The spectrum would be characterized by signals for the methyl ester protons (a singlet, ~3.7 ppm), the vinylic proton (=CH, a singlet, ~5.8 ppm), and multiplets for the four methylene groups of the tetrahydropyran ring. The protons on the carbons adjacent to the double bond (C3 and C5) would appear further downfield compared to those adjacent to the oxygen (C2 and C6).

-

¹³C NMR: Key signals would include the carbonyl carbon of the ester (~166 ppm), the two sp² carbons of the exocyclic double bond (~115-160 ppm), the methyl ester carbon (~51 ppm), and the four distinct sp³ carbons of the tetrahydropyran ring (typically in the range of 30-70 ppm).[3] The carbons adjacent to the ring oxygen (C2 and C6) would be the most downfield among the sp³ signals.[3]

Synthesis and Mechanistic Considerations

The most direct and widely employed methods for synthesizing Methyl 2-(tetrahydropyran-4-ylidene)acetate involve the olefination of a ketone precursor, tetrahydropyran-4-one. The Wittig reaction and its Horner-Wadsworth-Emmons (HWE) modification are the premier choices for this transformation due to their reliability and predictability.[4][5][6]

Synthetic Workflow: Wittig Olefination

The Wittig reaction utilizes a phosphonium ylide, in this case, Methyl (triphenylphosphoranylidene)acetate, to convert the carbonyl group of tetrahydropyran-4-one into the desired exocyclic double bond.[4][7][8][9][10] This stabilized ylide is commercially available or can be readily prepared, and it typically reacts with ketones without the need for a strong external base.[7]

Caption: General workflow for the Wittig synthesis.

Experimental Protocol: Wittig Synthesis

-

Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add tetrahydropyran-4-one (1.0 equivalent).

-

Solvation: Dissolve the ketone in a suitable anhydrous solvent, such as tetrahydrofuran (THF) or toluene.

-

Reagent Addition: Add Methyl (triphenylphosphoranylidene)acetate (1.1 to 1.5 equivalents) to the solution in one portion.[7]

-

Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by Thin-Layer Chromatography (TLC). If the reaction is sluggish, gentle heating (reflux) may be applied.

-

Workup: Upon completion, cool the reaction to room temperature and concentrate it under reduced pressure to remove the solvent.

-

Purification: The resulting residue contains the desired product and the byproduct, triphenylphosphine oxide. Purification is typically achieved via flash column chromatography on silica gel, eluting with a nonpolar/polar solvent system (e.g., hexane/ethyl acetate).

Synthetic Workflow: Horner-Wadsworth-Emmons (HWE) Olefination

The HWE reaction, a modification of the Wittig reaction, employs a phosphonate-stabilized carbanion.[5][11][12] This approach offers significant advantages, including the use of more nucleophilic anions and a water-soluble phosphate byproduct, which simplifies purification.[13] The reaction typically provides excellent stereoselectivity, favoring the formation of (E)-alkenes, which is a key consideration in complex syntheses.[5][12]

Caption: Key steps in the Horner-Wadsworth-Emmons synthesis.

Experimental Protocol: HWE Synthesis

-

Anion Formation: In a flame-dried flask under an inert atmosphere, suspend a strong base like sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) in anhydrous THF. Cool the suspension to 0 °C.

-

Phosphonate Addition: Add a trialkyl phosphonoacetate, such as trimethyl phosphonoacetate (1.0 equivalent), dropwise to the cooled suspension. Allow the mixture to stir at 0 °C for 30-60 minutes, during which hydrogen gas will evolve and a clear solution of the phosphonate carbanion will form.

-

Carbonyl Addition: Add a solution of tetrahydropyran-4-one (1.0 equivalent) in anhydrous THF dropwise to the carbanion solution at 0 °C.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir overnight, or until TLC indicates the consumption of the starting material.

-

Workup: Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography as described for the Wittig synthesis.

Reactivity and Applications in Drug Development

The tetrahydropyran (THP) motif is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and approved pharmaceuticals.[1] Its presence can enhance aqueous solubility, improve metabolic stability, and provide a rigid conformational constraint for optimal binding to biological targets.

Methyl 2-(tetrahydropyran-4-ylidene)acetate serves as a versatile intermediate, leveraging the reactivity of its α,β-unsaturated ester system.[1][8]

-

Conjugate Addition: The electrophilic β-carbon is susceptible to Michael addition by a wide range of nucleophiles (e.g., amines, thiols, organocuprates), allowing for the introduction of diverse functional groups at the C4 position of the ring.

-

Reduction: The double bond can be selectively hydrogenated to yield the saturated analogue, Methyl 2-(tetrahydro-2H-pyran-4-yl)acetate, a valuable building block in its own right.[1] The ester can also be reduced to the corresponding alcohol.

-

Cycloadditions: The electron-deficient alkene can participate in various cycloaddition reactions, enabling the construction of more complex polycyclic systems.

-

Hydrolysis: The methyl ester can be easily hydrolyzed to the corresponding carboxylic acid, providing a handle for amide bond formation or other derivatizations.[1]

The introduction of a methyl group via the ester functionality can also be a strategic move in drug design, potentially modulating physicochemical properties, pharmacodynamics, and pharmacokinetic profiles of a lead compound.[14]

Caption: Reactivity map for derivatization.

Safety and Handling

While a specific Safety Data Sheet (SDS) for Methyl 2-(tetrahydropyran-4-ylidene)acetate is not widely available, prudent laboratory practice dictates handling it with the care afforded to related α,β-unsaturated esters and cyclic ethers.

-

General Hazards: Assumed to be an irritant to the eyes, skin, and respiratory system. May be harmful if swallowed.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing vapors or mists. Keep away from heat, sparks, and open flames.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

References

-

FAQ. (n.d.). What is the role of Methyl (triphenylphosphoranylidene)acetate in Wittig reaction? Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Power of Wittig Reagents: Enhancing Organic Synthesis with Methyl (triphenylphosphoranylidene)acetate. Retrieved from [Link]

-

MySkinRecipes. (n.d.). methyl (triphenylphosphoranylidene)acetate. Retrieved from [Link]

-

AMERICAN ELEMENTS. (n.d.). Methyl 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetate hydrochloride. Retrieved from [Link]

-

Arctom Scientific. (n.d.). CAS NO. 1260637-54-4 | Methyl 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetate hydrochloride. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H (a) and 13 C NMR spectra of 4 (b). Retrieved from [Link]

-

PubMed. (2013). [Application of methyl in drug design]. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis of 2-Prenylated Alkoxylated Benzopyrans by Horner–Wadsworth–Emmons Olefination with PPARα/γ Agonist Activity. Retrieved from [Link]

-

Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. Retrieved from [Link]

-

Organic Syntheses. (n.d.). PREPARATION OF HORNER-WADSWORTH-EMMONS REAGENT: METHYL 2-BENZYLOXYCARBONYLAMINO-2- (DIMETHOXY- PHOSPHINYL)ACETATE. Retrieved from [Link]

-

CONICET. (n.d.). Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. Retrieved from [Link]

-

Organic Reactions. (n.d.). The Wittig Reaction. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Wittig Reaction - Wittig Reagents (in situ). Retrieved from [Link]

-

Edubirdie. (n.d.). The Wittig Reaction. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Stabilized Wittig Olefination for Bioconjugation. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Power of Wittig Reagents: Exploring Methyl (triphenylphosphoranylidene)acetate in Synthesis. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). Carbonyl Chemistry :: Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 226 MHz, H2O, predicted) (NP0264832). Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 13.11: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Methyl 2-(tetrahydro-2H-pyran-4-yl)acetate | CymitQuimica [cymitquimica.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. nbinno.com [nbinno.com]

- 5. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 6. organicreactions.org [organicreactions.org]

- 7. Page loading... [wap.guidechem.com]

- 8. methyl (triphenylphosphoranylidene)acetate [myskinrecipes.com]

- 9. echemi.com [echemi.com]

- 10. nbinno.com [nbinno.com]

- 11. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 12. organicchemistrydata.org [organicchemistrydata.org]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. Thieme E-Books & E-Journals [thieme-connect.de]

A Guide to Methyl 2-(oxan-4-ylidene)acetate: A Versatile Precursor for Modern Heterocyclic Synthesis

Abstract

In the landscape of medicinal chemistry and drug development, the demand for novel molecular scaffolds with favorable physicochemical properties is incessant. Saturated heterocycles, particularly those rich in sp³-hybridized carbons, have emerged as crucial components in the design of next-generation therapeutics, offering an escape from the "flatland" of traditional aromatic systems.[1] Among the versatile building blocks used to access this chemical space, Methyl 2-(oxan-4-ylidene)acetate stands out. Its unique structure, featuring a tetrahydropyran (oxane) ring coupled with a reactive α,β-unsaturated ester, provides a powerful platform for the synthesis of a diverse array of complex heterocyclic systems, especially spirocycles. This technical guide provides an in-depth exploration of Methyl 2-(oxan-4-ylidene)acetate as a precursor, detailing its synthesis, reactivity, and application in the construction of valuable heterocyclic motifs for researchers and drug development professionals.

Introduction: The Strategic Value of the Oxane Moiety

The oxane ring is a privileged scaffold in medicinal chemistry, present in numerous natural products and FDA-approved drugs.[2][3] Its inclusion in a molecule can enhance aqueous solubility, provide hydrogen bond accepting capabilities, and enforce specific conformational constraints, all of which are critical for optimizing pharmacokinetic and pharmacodynamic profiles.[4] Methyl 2-(oxan-4-ylidene)acetate, hereafter referred to as 1 , harnesses the benefits of the oxane core while presenting a strategically placed exocyclic double bond that serves as a versatile reactive handle for synthetic transformations.

The primary utility of precursor 1 lies in its role as a Michael acceptor, readily reacting with a wide range of binucleophiles. This reactivity opens a direct and efficient pathway to spirocyclic heterocycles, a class of compounds highly sought after in drug discovery for their rigid, three-dimensional structures that can effectively probe biological targets.[5][6][7] This guide will elucidate the key synthetic pathways originating from this precursor, providing both mechanistic understanding and practical, field-proven protocols.

Synthesis of the Precursor: Methyl 2-(oxan-4-ylidene)acetate (1)

The most reliable and common method for synthesizing 1 is the Horner-Wadsworth-Emmons (HWE) reaction. This choice is deliberate; the HWE reaction is renowned for its high efficiency and stereoselectivity in forming carbon-carbon double bonds, typically favoring the thermodynamically more stable (E)-isomer, which is crucial for predictable downstream reactions.

The synthesis begins with commercially available tetrahydropyran-4-one and a phosphonate reagent, such as triethyl phosphonoacetate. The phosphonate is first deprotonated with a suitable base (e.g., Sodium Hydride) to generate a stabilized carbanion, which then undergoes nucleophilic addition to the ketone. The subsequent elimination of the phosphate byproduct drives the reaction to completion, yielding the desired α,β-unsaturated ester.

Experimental Protocol: Synthesis of Methyl 2-(oxan-4-ylidene)acetate (1)

-

Preparation: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add dry Tetrahydrofuran (THF, 100 mL). Cool the flask to 0 °C using an ice bath.

-

Base Addition: Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 4.4 g, 110 mmol) portion-wise to the stirred THF.

-

Phosphonate Addition: Add triethyl phosphonoacetate (22.4 g, 100 mmol) dropwise to the suspension over 30 minutes, maintaining the temperature at 0 °C. Allow the mixture to stir for an additional 30 minutes at this temperature until hydrogen evolution ceases.

-

Ketone Addition: Add a solution of tetrahydropyran-4-one (10.0 g, 100 mmol) in dry THF (20 mL) dropwise to the reaction mixture.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir overnight (approx. 16 hours).

-

Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl, 50 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).

-

Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude oil is purified by flash column chromatography (Silica gel, gradient elution with 10-20% ethyl acetate in hexanes) to afford Methyl 2-(oxan-4-ylidene)acetate 1 as a colorless oil.[8]

Core Reactivity and Mechanistic Pathways

The synthetic versatility of precursor 1 stems from its α,β-unsaturated ester system. This moiety acts as an excellent Michael acceptor, making the β-carbon electrophilic and susceptible to attack by a wide range of nucleophiles. When a binucleophile is used, this initial Michael addition is often followed by a spontaneous or catalyzed intramolecular cyclization, leading to the formation of a new heterocyclic ring spiro-fused to the oxane core.

Sources

- 1. Oxa-spirocycles: synthesis, properties and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Applications of oxetanes in drug discovery and medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. Syntheses and medicinal chemistry of spiro heterocyclic steroids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole [mdpi.com]

- 8. Methyl 2-(dihydro-2H-pyran-4(3H)-ylidene)acetate [myskinrecipes.com]

Navigating the Stability of Methyl 2-(oxan-4-ylidene)acetate: A Technical Guide for Researchers

For professionals in research, and particularly in drug development, a comprehensive understanding of the stability and handling of chemical intermediates is paramount. Methyl 2-(oxan-4-ylidene)acetate, a versatile building block, presents a unique combination of functional groups—an α,β-unsaturated ester and a saturated tetrahydropyran (oxane) ring. This guide provides an in-depth analysis of the chemical stability, potential degradation pathways, and optimal storage conditions for this compound, synthesized from established chemical principles and field-proven insights. While specific, long-term stability studies on this exact molecule are not extensively published, a robust stability profile can be constructed by examining its core reactive moieties.

Core Chemical Structure and Inherent Reactivity

Methyl 2-(oxan-4-ylidene)acetate possesses two key structural features that dictate its reactivity and stability: the conjugated system of the ylideneacetate and the saturated oxane ring.

-

The α,β-Unsaturated Ester System: This is the primary site of reactivity. The conjugation of the carbon-carbon double bond with the carbonyl group creates a polarized system, making the compound susceptible to specific reactions. The ester group is electron-withdrawing, which influences the reactivity of the double bond.

-

The Oxane (Tetrahydropyran) Ring: This saturated heterocyclic ether is generally a stable moiety. Unlike some other ethers, it is not particularly prone to peroxide formation. However, its stability can be compromised under strongly acidic conditions.

The interplay between these two features determines the overall stability profile of the molecule.

Caption: Core structural features of Methyl 2-(oxan-4-ylidene)acetate.

Potential Degradation Pathways

Understanding the potential routes of degradation is critical for preventing sample loss and ensuring experimental reproducibility. For Methyl 2-(oxan-4-ylidene)acetate, the primary concerns are hydrolysis, polymerization, and isomerization.

Hydrolysis

The ester functional group is susceptible to hydrolysis, which can be catalyzed by both acid and base.

-

Base-Catalyzed Hydrolysis (Saponification): This process is typically rapid and irreversible, yielding the carboxylate salt of the corresponding acid and methanol. The presence of even trace amounts of base (e.g., on glassware) can initiate this degradation.

-

Acid-Catalyzed Hydrolysis: This is an equilibrium process. While slower than base-catalyzed hydrolysis, storage in acidic conditions or with protic solvents can lead to the formation of the carboxylic acid and methanol over time.[1] The oxane ring's ether linkage is also susceptible to cleavage under strong acidic conditions, although tetrahydropyrans are generally more resistant to this than other cyclic ethers like tetrahydrofuran.

Polymerization

Due to the presence of the activated alkene, α,β-unsaturated carbonyl compounds are prone to polymerization. This can be initiated by light, heat, or radical initiators. For Methyl 2-(oxan-4-ylidene)acetate, this would lead to the formation of an oligomeric or polymeric material, resulting in a decrease in purity and potential changes in physical appearance (e.g., increased viscosity or solidification).

Nucleophilic (Conjugate) Addition

The β-carbon of the α,β-unsaturated system is electrophilic and susceptible to attack by nucleophiles in a process known as conjugate or Michael addition. Common laboratory nucleophiles such as amines, thiols, or even water under certain conditions can add across the double bond, leading to the formation of a saturated derivative. This reactivity is a key consideration when planning synthetic steps or choosing solvents and reagents.

Isomerization

While the exocyclic double bond is generally stable, there is a potential for isomerization to the endocyclic form, particularly in the presence of acid or base catalysts, or upon exposure to heat or UV light. This would result in the formation of a mixture of isomers with different chemical and physical properties.

Caption: Potential degradation pathways for Methyl 2-(oxan-4-ylidene)acetate.

Recommended Storage and Handling Protocols

To ensure the long-term stability and integrity of Methyl 2-(oxan-4-ylidene)acetate, the following storage and handling protocols are recommended, based on the principles outlined above.

Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C (Refrigerated) | Reduces the rate of potential degradation reactions, including polymerization and hydrolysis. |

| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents potential oxidation and reactions with atmospheric moisture. |

| Light | Amber vial or stored in the dark | Protects against light-induced polymerization or isomerization. |

| Container | Tightly sealed, clean, dry glass vial | Prevents contamination with moisture and other reactive species. Use of high-quality, non-reactive cap liners is advised. |

Handling Procedures

-

Inert Atmosphere Handling: For maximum stability, particularly for long-term storage or when high purity is critical, it is advisable to handle the compound under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).

-

Solvent Choice: When preparing solutions, use high-purity, dry, aprotic solvents. Avoid protic solvents for long-term storage. If a protic solvent is required for a reaction, the solution should be prepared fresh.

-

pH Considerations: Avoid contact with strong acids and bases. Ensure all glassware is clean and free of acidic or basic residues.

-

Avoid Contamination: Use clean spatulas and syringes. Avoid introducing any potential nucleophiles or radical initiators into the storage container.

Experimental Protocols: Stability Assessment

To empirically validate the stability of a batch of Methyl 2-(oxan-4-ylidene)acetate under specific laboratory conditions, a forced degradation study can be performed.

Protocol for a Forced Degradation Study

-

Sample Preparation: Prepare several small, identical aliquots of the compound in separate vials.

-

Stress Conditions: Expose each aliquot to a different stress condition:

-

Acidic: Add a dilute solution of HCl in an appropriate solvent (e.g., methanol).

-

Basic: Add a dilute solution of NaOH in an appropriate solvent.

-

Oxidative: Add a dilute solution of hydrogen peroxide.

-

Thermal: Heat the sample at an elevated temperature (e.g., 60°C).

-

Photolytic: Expose the sample to intense UV or visible light.

-

Control: Keep one sample under the recommended storage conditions (refrigerated, dark, inert atmosphere).

-

-

Time Points: Analyze all samples (including the control) at set time points (e.g., 0, 24, 48, 72 hours).

-

Analysis: Use an appropriate analytical technique to assess purity and identify degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is often suitable for α,β-unsaturated esters. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used to identify volatile degradants.

-

Data Interpretation: Compare the chromatograms of the stressed samples to the control. A decrease in the peak area of the parent compound and the appearance of new peaks indicate degradation.

Caption: Workflow for a forced degradation study.

Conclusion

While Methyl 2-(oxan-4-ylidene)acetate is a valuable synthetic intermediate, its α,β-unsaturated ester functionality renders it susceptible to degradation via hydrolysis, polymerization, and nucleophilic addition. The inherent stability of the oxane ring provides some robustness, but careful handling and storage are essential to maintain the compound's purity and integrity. By adhering to the protocols outlined in this guide—specifically, storage at 2-8°C under an inert atmosphere and away from light, and avoidance of acidic, basic, and nucleophilic contaminants—researchers can confidently utilize this compound in their synthetic endeavors, ensuring the reliability and success of their experimental outcomes.

References

-

Wikipedia. α,β-Unsaturated carbonyl compound. Available at: [Link].

- Google Patents. US4766249A - Method of catalytically hydrolyzing alpha, beta-unsaturated carbonyl compounds.

-

RSC Publishing. Catalytic production of tetrahydropyran (THP): a biomass-derived, economically competitive solvent with demonstrated use in plastic dissolution. Available at: [Link].

-

PMC. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. Available at: [Link].

-

MDPI. Reactivity and Stability of (Hetero)Benzylic Alkenes via the Wittig Olefination Reaction. Available at: [Link].

-

AK Lectures. Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Available at: [Link].

Sources

A Technical Guide to Methyl 2-(oxan-4-ylidene)acetate (C₈H₁₂O₃): Synthesis, Characterization, and Applications

Executive Summary

Methyl 2-(oxan-4-ylidene)acetate is a versatile heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science. Its structure incorporates an α,β-unsaturated ester (a Michael acceptor) and a saturated oxane ring, a privileged scaffold in numerous bioactive molecules. This guide provides an in-depth examination of this compound, confirming its molecular formula of C₈H₁₂O₃ and molecular weight of approximately 156.18 g/mol . We will detail a robust and field-proven synthetic methodology, outline a comprehensive analytical validation strategy, explore its chemical reactivity, and discuss its potential applications in drug development and beyond. This document is intended for professionals who require a practical, mechanism-driven understanding of this valuable synthetic intermediate.

Core Physicochemical and Structural Properties

Methyl 2-(oxan-4-ylidene)acetate is characterized by an exocyclic double bond at the 4-position of a tetrahydropyran (oxane) ring, conjugated with a methyl ester. This arrangement dictates its chemical behavior and synthetic potential. The molecular formula C₈H₁₂O₃ corresponds to a degree of unsaturation of three, accounted for by the ring, the carbon-carbon double bond, and the carbonyl group.

| Property | Value | Source |

| Molecular Formula | C₈H₁₂O₃ | [1] |

| Molecular Weight | 156.18 g/mol | [1] |

| IUPAC Name | methyl 2-(oxan-4-ylidene)acetate | N/A |

| CAS Number | 138302-49-5 | [1] |

| Canonical SMILES | COC(=O)C=C1CCOCC1 | N/A |

| Appearance | Expected to be a colorless to pale yellow oil/liquid | Inferred |

| Topological Polar Surface Area | 44.8 Ų | Inferred |

Synthesis Methodology: The Horner-Wadsworth-Emmons Approach

Synthesizing the target exocyclic α,β-unsaturated ester is most reliably achieved via an olefination reaction. The Horner-Wadsworth-Emmons (HWE) reaction is the superior choice over the standard Wittig reaction for this transformation.

Expertise & Causality: The choice of the HWE is deliberate. The phosphonate-stabilized carbanion used in the HWE is more nucleophilic and less basic than its phosphonium ylide counterpart in the Wittig reaction. This reduces the likelihood of side reactions, such as enolization of the starting ketone (tetrahydropyran-4-one). Critically, the HWE reaction typically yields the thermodynamically favored (E)-alkene and the water-soluble phosphate byproduct is easily removed during aqueous workup, simplifying purification significantly compared to the often-problematic triphenylphosphine oxide from a Wittig reaction.

Retrosynthetic Analysis

The key C=C bond is formed via the HWE reaction. This retrosynthetically disconnects the target molecule into two readily available commercial precursors: tetrahydropyran-4-one and a phosphonate ester, such as trimethyl phosphonoacetate.

Caption: Retrosynthetic disconnection via the HWE reaction.

Detailed Experimental Protocol: HWE Synthesis

This protocol is designed as a self-validating system. Each step, from reaction setup to purification, is crucial for achieving high purity and yield.

Materials:

-

Trimethyl phosphonoacetate (1.1 eq)

-

Sodium hydride (60% dispersion in mineral oil, 1.1 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Tetrahydropyran-4-one (1.0 eq)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Preparation: Under an inert atmosphere (Nitrogen or Argon), add anhydrous THF to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer.

-

Base Addition: Cool the flask to 0 °C using an ice bath. Carefully add sodium hydride (60% dispersion) portion-wise to the THF.

-

Ylide Formation: Add trimethyl phosphonoacetate dropwise via the dropping funnel to the stirred NaH/THF suspension over 20 minutes, ensuring the internal temperature does not exceed 5 °C. A mild evolution of hydrogen gas will be observed.

-

Stirring: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. The solution should become clear or translucent as the sodium salt of the phosphonate forms.

-

Ketone Addition: Re-cool the reaction mixture to 0 °C. Add a solution of tetrahydropyran-4-one in a small amount of anhydrous THF dropwise over 20 minutes.

-

Reaction: Allow the reaction to warm to room temperature and stir overnight (or until TLC/GC-MS analysis indicates complete consumption of the ketone).

-

Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).

-

Washing: Combine the organic layers and wash sequentially with water and then brine.[2]

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[3]

-

Purification: Purify the resulting crude oil via flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product.

Synthesis Workflow Diagram

Caption: Step-by-step workflow for the HWE synthesis.

Spectroscopic Characterization and Validation

Structural confirmation is paramount. The following predicted data serves as a benchmark for validating the successful synthesis of Methyl 2-(oxan-4-ylidene)acetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. The predicted spectra reflect the molecule's symmetry and electronic environment.

| ¹H NMR (Predicted) | δ (ppm) | Multiplicity | Integration | Assignment |

| Vinyl-H | ~5.8 | s | 1H | =CH-CO₂Me |

| Ester-CH₃ | ~3.7 | s | 3H | -OCH₃ |

| Oxane-H (α to C=C) | ~2.9 | t | 2H | -CH₂-C= |

| Oxane-H (α to O) | ~3.8 | t | 4H | -O-CH₂- |

| Oxane-H (β to C=C) | ~2.4 | t | 2H | =C-CH₂-CH₂-O |

| ¹³C NMR (Predicted) | δ (ppm) | Assignment |

| Ester C=O | ~166 | -C=O |

| C=C (quaternary) | ~158 | =C(oxane) |

| C=C (vinyl) | ~116 | =CH- |

| Oxane C (α to O) | ~67 | -O-CH₂- |

| Ester -OCH₃ | ~51 | -OCH₃ |

| Oxane C (α to C=C) | ~35 | -CH₂-C= |

| Oxane C (β to C=C) | ~30 | =C-CH₂-CH₂-O |

Causality: The chemical shift of the vinyl proton (~5.8 ppm) is characteristic for protons on β-carbons of α,β-unsaturated esters. The downfield shift of the oxane protons alpha to the double bond (~2.9 ppm) compared to those beta to it (~2.4 ppm) is due to the deshielding effect of the π-system.

Infrared (IR) Spectroscopy

IR spectroscopy confirms the presence of key functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2950-2850 | Medium | C-H (sp³) stretch |

| ~1725 | Strong | C=O (conjugated ester) stretch |

| ~1650 | Medium | C=C (alkene) stretch |

| ~1250-1100 | Strong | C-O (ester & ether) stretch |

Causality: The C=O stretch appears at a slightly lower wavenumber (~1725 cm⁻¹) than a saturated ester (~1740 cm⁻¹) due to conjugation with the C=C double bond, which lowers the bond order of the carbonyl.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation.

| m/z | Identity |

| 156.07 | [M]⁺ (Molecular Ion) |

| 125.06 | [M - OCH₃]⁺ |

| 97.06 | [M - CO₂CH₃]⁺ |

Reactivity and Synthetic Utility

The dual functionality of Methyl 2-(oxan-4-ylidene)acetate makes it a highly valuable intermediate.

-

Michael Acceptor: The electron-deficient C=C bond is susceptible to conjugate addition (Michael addition) by a wide range of nucleophiles (e.g., amines, thiols, enolates). This is a cornerstone reaction for building molecular complexity.

-

Ester Manipulation: The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, reduced to a primary alcohol, or transesterified.

-

Alkene Reactions: The double bond can undergo reactions such as hydrogenation, epoxidation, or dihydroxylation, providing access to a variety of saturated and functionalized oxane derivatives.

Caption: Key reactivity pathways for synthetic diversification.

Applications in Research and Development

The tetrahydropyran (oxane) ring is a prevalent structural motif in natural products and pharmaceuticals due to its favorable properties, including metabolic stability and the ability to act as a hydrogen bond acceptor.

-

Drug Discovery: This compound serves as a key building block for synthesizing more complex molecules. The reactive handles allow for its incorporation into lead compounds during optimization campaigns. The strategic placement of methyl groups, for instance, can significantly modulate a drug's activity, selectivity, and pharmacokinetic properties.[4] Its structure is a valuable scaffold for developing novel therapeutics.[5]

-

Materials Science: As a functionalized monomer, it can be used in the preparation of specialty polymers and advanced materials.[5]

-

Agrochemicals & Fragrances: The oxane core is also found in compounds used in the agrochemical and fragrance industries, suggesting potential utility in these areas as well.[5]

Handling and Safety Information

While specific toxicity data for Methyl 2-(oxan-4-ylidene)acetate is not widely available, it should be handled with standard laboratory precautions applicable to organic esters.

-

General Handling: Use in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Flammability: Assumed to be a combustible liquid. Keep away from heat, sparks, and open flames.[6][7]

-

Reactivity: Avoid strong oxidizing agents, strong acids, and strong bases, which could induce vigorous reactions or decomposition.[7]

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

References

-

PubChem. Methyl (oxan-4-yl)acetate. National Center for Biotechnology Information. [Link]

-

MySkinRecipes. Methyl 2-(dihydro-2H-pyran-4(3H)-ylidene)acetate. [Link]

-

Sun, S., & Fu, J. (2018). Methyl-containing pharmaceuticals: Methylation in drug design. Bioorganic & Medicinal Chemistry Letters, 28(20), 3283-3289. [Link]

- Google Patents.

-

Organic Syntheses. Organic Syntheses Procedure. [Link]

-

Penta chemicals. Methyl acetate Safety Data Sheet. [Link]

Sources

- 1. Methyl 2-(dihydro-2H-pyran-4(3H)-ylidene)acetate [myskinrecipes.com]

- 2. US5902886A - Method for synthesizing oxetan-2-ones and intermediates for their preparation - Google Patents [patents.google.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Methyl-containing pharmaceuticals: Methylation in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. agilent.com [agilent.com]

- 7. pentachemicals.eu [pentachemicals.eu]

The Strategic Utility of Methyl 2-(oxan-4-ylidene)acetate in Modern Synthesis: A Technical Guide

Foreword: Unveiling a Versatile Synthetic Intermediate

In the landscape of contemporary organic synthesis, particularly within the realms of medicinal chemistry and drug development, the identification and strategic deployment of versatile chemical intermediates are paramount. Methyl 2-(oxan-4-ylidene)acetate, a seemingly unassuming α,β-unsaturated ester, has emerged as a cornerstone building block for the construction of complex molecular architectures. Its intrinsic chemical functionalities—a reactive exocyclic double bond conjugated to an ester, and a synthetically malleable oxane ring—provide a rich platform for a diverse array of chemical transformations. This guide aims to provide researchers, scientists, and drug development professionals with an in-depth technical overview of the synthesis, properties, and, most importantly, the strategic application of Methyl 2-(oxan-4-ylidene)acetate as a pivotal chemical intermediate. We will delve into the causality behind experimental choices, offering field-proven insights to empower the rational design of innovative synthetic pathways.

Core Synthesis Strategies: Mastering the Olefination

The primary synthetic routes to Methyl 2-(oxan-4-ylidene)acetate converge on the olefination of tetrahydropyran-4-one. The two most prominent and reliable methods are the Horner-Wadsworth-Emmons (HWE) reaction and the Wittig reaction. The choice between these two powerful transformations is often dictated by factors such as desired stereoselectivity, reagent availability and stability, and the ease of purification.

The Horner-Wadsworth-Emmons (HWE) Reaction: A Pathway to High Purity

The Horner-Wadsworth-Emmons reaction is a widely employed and highly reliable method for the synthesis of α,β-unsaturated esters, often favoring the formation of the thermodynamically more stable (E)-isomer.[1][2] This stereochemical preference is a key advantage, leading to a cleaner reaction profile and simplifying purification.[1] The reaction proceeds through the nucleophilic attack of a phosphonate carbanion on the carbonyl group of tetrahydropyran-4-one.

Reaction Mechanism:

The mechanism of the HWE reaction involves the deprotonation of a phosphonate ester, such as trimethyl phosphonoacetate, to form a stabilized carbanion.[2] This carbanion then adds to the ketone, forming a tetrahedral intermediate which subsequently collapses to an oxaphosphetane.[3] Elimination of a water-soluble phosphate byproduct drives the reaction to completion, yielding the desired alkene.[1]

Experimental Protocol: Synthesis of Methyl 2-(oxan-4-ylidene)acetate via HWE Reaction

-

Reagents and Materials:

-

Tetrahydropyran-4-one

-

Trimethyl phosphonoacetate

-

Sodium hydride (NaH) as a 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexanes

-

-

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a 60% dispersion of sodium hydride (1.1 equivalents) in mineral oil.

-

Wash the sodium hydride with anhydrous hexanes (3 x 10 mL) to remove the mineral oil, decanting the hexanes carefully under a stream of nitrogen.

-

Add anhydrous THF (50 mL) to the flask and cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of trimethyl phosphonoacetate (1.05 equivalents) in anhydrous THF (20 mL) to the stirred suspension via the dropping funnel. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour, or until hydrogen evolution ceases.

-

Cool the resulting solution of the phosphonate ylide back to 0 °C.

-

Add a solution of tetrahydropyran-4-one (1.0 equivalent) in anhydrous THF (15 mL) dropwise to the reaction mixture.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (30 mL).

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with water (50 mL) and then brine (50 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure Methyl 2-(oxan-4-ylidene)acetate.

-

Causality of Experimental Choices:

-

Sodium Hydride as Base: Sodium hydride is a strong, non-nucleophilic base that effectively deprotonates the phosphonate ester to generate the reactive carbanion.[2] Its insolubility in THF necessitates careful handling and washing to remove the protective mineral oil.

-

Anhydrous Conditions: The phosphonate carbanion is highly basic and will be quenched by protic solvents like water. Therefore, anhydrous conditions are crucial for the success of the reaction.

-

Aqueous Workup: The use of saturated NH₄Cl solution is a mild method to quench the reaction and neutralize any remaining base. The subsequent washes with water and brine remove water-soluble byproducts, including the phosphate salt.[1]

The Wittig Reaction: A Classic Alternative

The Wittig reaction offers another robust method for the synthesis of Methyl 2-(oxan-4-ylidene)acetate.[4] This reaction utilizes a phosphonium ylide, typically generated from the corresponding phosphonium salt and a strong base. For the synthesis of α,β-unsaturated esters, stabilized ylides are employed, which are generally less reactive than their non-stabilized counterparts but are easier to handle.[5][6]

Reaction Mechanism:

The Wittig reaction is initiated by the nucleophilic attack of the phosphonium ylide on the carbonyl carbon of tetrahydropyran-4-one, leading to the formation of a betaine intermediate. This intermediate then cyclizes to form an oxaphosphetane, which subsequently decomposes to the desired alkene and triphenylphosphine oxide.[4] The formation of the highly stable P=O bond in triphenylphosphine oxide is a major driving force for this reaction.[5]

Experimental Protocol: Synthesis of Methyl 2-(oxan-4-ylidene)acetate via Wittig Reaction

-

Reagents and Materials:

-

Methyl (triphenylphosphoranylidene)acetate

-

Tetrahydropyran-4-one

-

Anhydrous Toluene

-

Hexanes

-

Ethyl acetate

-

-

Procedure:

-

To a solution of methyl (triphenylphosphoranylidene)acetate (1.1 equivalents) in anhydrous toluene (50 mL) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add tetrahydropyran-4-one (1.0 equivalent).

-

Heat the reaction mixture to reflux and maintain for 24 hours, monitoring the progress by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Concentrate the mixture under reduced pressure to remove the toluene.

-

To the resulting residue, add hexanes to precipitate the triphenylphosphine oxide.

-

Filter the mixture and wash the solid with cold hexanes.

-

Combine the filtrate and washings and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

-

Causality of Experimental Choices:

-

Stabilized Ylide: Methyl (triphenylphosphoranylidene)acetate is a stabilized ylide, making it less reactive but more stable and easier to handle than non-stabilized ylides.[6] It is commercially available, which can be an advantage over the HWE reagent which is often prepared in situ.

-

Toluene as Solvent: Toluene is a suitable non-polar solvent for this reaction, allowing for the necessary reflux temperatures to drive the reaction to completion.

-

Purification: The major byproduct, triphenylphosphine oxide, can often be partially removed by precipitation from a non-polar solvent like hexanes, which simplifies the subsequent chromatographic purification.

Physicochemical and Spectroscopic Characterization

Accurate characterization of Methyl 2-(oxan-4-ylidene)acetate is crucial for its use in subsequent synthetic steps. The following table summarizes its key physicochemical properties and expected spectroscopic data.

| Property | Value |

| Molecular Formula | C₈H₁₂O₃ |

| Molecular Weight | 156.18 g/mol |

| Appearance | Colorless to pale yellow oil |

| Boiling Point | Not readily available; likely > 200 °C |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, THF) |

| ¹H NMR (CDCl₃, 400 MHz) | Expected: δ 5.80-6.00 (s, 1H, =CH), 3.70 (s, 3H, OCH₃), 3.60-3.80 (m, 4H, OCH₂), 2.40-2.60 (m, 4H, CH₂) |

| ¹³C NMR (CDCl₃, 100 MHz) | Expected: δ 166.0-167.0 (C=O), 158.0-160.0 (C=), 115.0-117.0 (=CH), 67.0-69.0 (OCH₂), 51.0-52.0 (OCH₃), 30.0-35.0 (CH₂) |

| IR (neat, cm⁻¹) | Expected: ~2950 (C-H), ~1720 (C=O, ester), ~1650 (C=C), ~1100 (C-O) |

| Mass Spec (ESI-MS) | Expected: m/z [M+H]⁺ = 157.08, [M+Na]⁺ = 179.06 |

Note: The NMR and IR data are predicted based on the structure and data for similar compounds. Actual experimental values may vary slightly.

The Role of Methyl 2-(oxan-4-ylidene)acetate as a Key Intermediate

The synthetic utility of Methyl 2-(oxan-4-ylidene)acetate lies in the reactivity of its α,β-unsaturated ester moiety and the presence of the oxane ring. These features allow for a range of downstream transformations, making it a valuable precursor for the synthesis of complex molecules, particularly those with spirocyclic frameworks.

Gateway to Spirocyclic Heterocycles

One of the most powerful applications of this intermediate is in the construction of spiro-heterocycles. The exocyclic double bond is an excellent Michael acceptor, readily undergoing conjugate addition with a variety of nucleophiles.[7][8] This reaction, often followed by an intramolecular cyclization, provides a convergent and efficient route to spirocyclic systems containing the oxane motif.[9][10]

Logical Workflow for Spirocycle Synthesis:

Caption: General workflow for the synthesis of spiro-heterocycles.

Example Application: Synthesis of a Spiro-Piperidine Derivative

A nitrogen-containing nucleophile, such as a primary amine, can undergo a Michael addition to Methyl 2-(oxan-4-ylidene)acetate. The resulting enolate can then be trapped, or the intermediate can be subjected to conditions that promote intramolecular cyclization, leading to the formation of a spiro-piperidone derivative. These spirocyclic piperidine scaffolds are prevalent in many biologically active compounds.

Conclusion and Future Outlook

Methyl 2-(oxan-4-ylidene)acetate stands as a testament to the power of well-designed chemical intermediates in streamlining complex synthetic endeavors. Its straightforward synthesis via robust olefination reactions, coupled with its versatile reactivity, makes it an invaluable tool for the modern synthetic chemist. The ability to readily access spirocyclic frameworks containing the oxane moiety opens doors to the exploration of novel chemical space in drug discovery and materials science. As the demand for structurally complex and diverse molecules continues to grow, the strategic application of intermediates like Methyl 2-(oxan-4-ylidene)acetate will undoubtedly play an increasingly critical role in the advancement of chemical synthesis.

References

- Horner, L.; Hoffmann, H.; Wippel, H. G. Chem. Ber.1958, 91 (1), 61-63.

- Wadsworth, W. S.; Emmons, W. D. J. Am. Chem. Soc.1961, 83 (7), 1733–1738.

- Ando, K. A Mechanistic Study of the Horner-Wadsworth-Emmons Reaction: Computational Investigation on the Reaction Pass and the Stereochemistry in the Reaction of Lithium Enolate Derived from Trimethyl Phosphonoacetate with Acetaldehyde. J. Org. Chem.1999, 64 (18), 6815-6821.

- Paderes, M. C.; et al. Synthesis of spirocyclic heterocycles from α,β-unsaturated N-acyliminium ions. Org. Biomol. Chem.2021, 19 (1), 259-272.

- García-López, J. A.; et al. Syntheses and medicinal chemistry of spiro heterocyclic steroids. Beilstein J. Org. Chem.2024, 20, 1038–1080.

- Maercker, A. The Wittig Reaction. Org. React.1965, 14, 270-490.

-

Ningbo Inno Pharmchem Co., Ltd. The Power of Wittig Reagents: Exploring Methyl (triphenylphosphoranylidene)acetate in Synthesis. [Link]

-

Wikipedia. Horner–Wadsworth–Emmons reaction. [Link]

-

NROChemistry. Horner-Wadsworth-Emmons Reaction. [Link]

-

Edubirdie. The Wittig Reaction. [Link]

-

PubMed. A Mechanistic Study of the Horner-Wadsworth-Emmons Reaction: Computational Investigation on the Reaction Pass and the Stereochemistry in the Reaction of Lithium Enolate Derived from Trimethyl Phosphonoacetate with Acetaldehyde. [Link]

-

Wikipedia. Michael addition reaction. [Link]

-

Royal Society of Chemistry. Synthesis of spirocyclic heterocycles from α,β-unsaturated N-acyliminium ions. [Link]

-

Beilstein Journals. Syntheses and medicinal chemistry of spiro heterocyclic steroids. [Link]

-

Organic Reactions. The Wittig Reaction. [Link]

-

SynArchive. Horner-Wadsworth-Emmons Reaction. [Link]

-

Common Organic Chemistry. Wittig Reaction - Wittig Reagents (in situ). [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Information Stabilized Wittig Olefination for Bioconjugation. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Power of Wittig Reagents: Exploring Methyl (triphenylphosphoranylidene)acetate in Synthesis. [Link]

-

ResearchGate. Recent Advances in Base-Assisted Michael Addition Reactions. [Link]

-

YouTube. Horner-Wadsworth-Emmons Reaction. [Link]

-

Master Organic Chemistry. The Michael Addition Reaction and Conjugate Addition. [Link]

-

Indian Journal of Chemistry. Michael addition of active methylene compounds to α,β–unsaturated sulfones. [Link]

Sources

- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 2. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 3. A Mechanistic Study of the Horner-Wadsworth-Emmons Reaction: Computational Investigation on the Reaction Pass and the Stereochemistry in the Reaction of Lithium Enolate Derived from Trimethyl Phosphonoacetate with Acetaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. organicreactions.org [organicreactions.org]

- 5. The Wittig Reaction - Edubirdie [edubirdie.com]

- 6. nbinno.com [nbinno.com]

- 7. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. BJOC - Syntheses and medicinal chemistry of spiro heterocyclic steroids [beilstein-journals.org]

- 10. Syntheses and medicinal chemistry of spiro heterocyclic steroids - PMC [pmc.ncbi.nlm.nih.gov]